molecular formula C21H24FN7O2 B6468477 6-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine CAS No. 2640821-37-8

6-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine

Cat. No.: B6468477
CAS No.: 2640821-37-8
M. Wt: 425.5 g/mol
InChI Key: KJVQEAAZPPIOSD-UHFFFAOYSA-N
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Description

This compound appears to contain several functional groups, including a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), a purine ring (a double ring structure containing four nitrogen atoms and five carbon atoms), and a fluorine atom attached to the pyridine ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in areas such as medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine and purine rings. The fluorine atom could be introduced using a fluorinating agent . The exact synthesis route would depend on many factors, including the desired yield, the available starting materials, and the specific properties of the compound .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyridine and purine rings are aromatic, meaning they have a special stability due to the delocalization of electrons. The fluorine atom is highly electronegative, which could result in interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine and purine rings, as well as the fluorine atom. Pyridine rings can undergo reactions such as substitution and addition, while purine rings can participate in a variety of reactions depending on the specific substituents present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity, while the aromatic rings could influence its stability and reactivity .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards would depend on various factors, including its reactivity, toxicity, and physical properties .

Future Directions

Given the interesting structure of this compound, it could be a valuable subject for future research. Potential areas of investigation could include its synthesis, its reactivity, its potential biological activity, and its physical and chemical properties .

Properties

IUPAC Name

(5-fluoro-4-methylpyridin-2-yl)-[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O2/c1-13-5-17(23-6-16(13)22)21(30)29-9-14-7-28(8-15(14)10-29)20-18-19(24-11-25-20)27(12-26-18)3-4-31-2/h5-6,11-12,14-15H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVQEAAZPPIOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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